molecular formula C9H12N2O2 B8743692 6-(tert-Butoxy)pyrazine-2-carbaldehyde

6-(tert-Butoxy)pyrazine-2-carbaldehyde

Cat. No.: B8743692
M. Wt: 180.20 g/mol
InChI Key: XDYPERZBVOTKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(tert-Butoxy)pyrazine-2-carbaldehyde is a pyrazine derivative characterized by a tert-butoxy (-O-tBu) substituent at the 6-position and an aldehyde (-CHO) group at the 2-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely used in medicinal chemistry due to their versatile reactivity and ability to engage in hydrogen bonding, which enhances interactions with biological targets . This compound serves as a key intermediate in synthesizing complex molecules, including pharmaceuticals and agrochemicals, leveraging the aldehyde group for condensation or nucleophilic addition reactions .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyrazine-2-carbaldehyde

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)13-8-5-10-4-7(6-12)11-8/h4-6H,1-3H3

InChI Key

XDYPERZBVOTKNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=CN=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(tert-Butoxy)pyrazine-2-carbaldehyde with structurally related pyrazine derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
This compound tert-Butoxy (6), aldehyde (2) Aldehyde, ether Intermediate for heterocyclic synthesis
5-(tert-Butyl)pyrazine-2-carbaldehyde tert-Butyl (5), aldehyde (2) Aldehyde, alkyl Higher lipophilicity; limited solubility
Pyrazine-2-carbaldehyde None (parent compound) Aldehyde Base for rhodanine derivatives
5-tert-Butyl-6-chloro-N-(aryl)pyrazine-2-carboxamide tert-Butyl (5), chloro (6), carboxamide (2) Amide, alkyl, halogen Antimycobacterial activity (IC₅₀ = 41.9 µM)
3-(tert-Butoxy)pyrazine-2-carbaldehyde tert-Butoxy (3), aldehyde (2) Aldehyde, ether Altered regiochemistry; unknown bioactivity

Key Comparisons

Lipophilicity and Solubility :

  • The tert-butoxy group in this compound increases lipophilicity (logP ~2.5–3.0) compared to the parent pyrazine-2-carbaldehyde (logP ~0.5) . This enhances membrane permeability but may reduce aqueous solubility.
  • In contrast, carboxamide derivatives (e.g., compound 27 in ) exhibit higher polarity due to the amide group, balancing lipophilicity for antimycobacterial activity .

Reactivity: The aldehyde group in this compound is highly reactive, enabling Schiff base formation or Knoevenagel condensations, as seen in rhodanine derivatives . Carboxamide analogs (e.g., compound 27) lack this reactivity but engage in hydrogen bonding, critical for target inhibition .

The tert-butoxy group may modulate activity by altering steric interactions with target enzymes. Pyrazine-2-carbaldehyde derivatives are precursors to bioactive molecules, such as rhodanine-based inhibitors of bacterial enzymes .

Synthetic Utility :

  • This compound is used in multi-step syntheses, such as forming imidazo[1,2-a]pyrazines (e.g., compound 23 in ).
  • tert-Butoxy-protected intermediates (e.g., tert-butyl carbamates) are common in drug discovery for temporary amine protection .

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